N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1448078-62-3
VCID: VC6394699
InChI: InChI=1S/C14H11NO3S4/c16-14(11-3-1-7-19-11)12-6-5-10(21-12)9-15-22(17,18)13-4-2-8-20-13/h1-8,15H,9H2
SMILES: C1=CSC(=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=CS3
Molecular Formula: C14H11NO3S4
Molecular Weight: 369.49

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide

CAS No.: 1448078-62-3

Cat. No.: VC6394699

Molecular Formula: C14H11NO3S4

Molecular Weight: 369.49

* For research use only. Not for human or veterinary use.

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide - 1448078-62-3

Specification

CAS No. 1448078-62-3
Molecular Formula C14H11NO3S4
Molecular Weight 369.49
IUPAC Name N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C14H11NO3S4/c16-14(11-3-1-7-19-11)12-6-5-10(21-12)9-15-22(17,18)13-4-2-8-20-13/h1-8,15H,9H2
Standard InChI Key KPXVDIKSWPRUIW-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=CS3

Introduction

Structural and Molecular Characteristics

The molecular formula of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is C₁₅H₁₁NO₃S₄, with a molecular weight of 397.9 g/mol. The IUPAC name reflects its intricate architecture: a thiophene-2-sulfonamide group bonded to a methyl bridge that connects to a second thiophene ring bearing a thiophene-2-carbonyl substituent. Key structural features include:

  • Sulfonamide group: Known for its role in enzyme inhibition, particularly in antibacterial agents.

  • Thiophene rings: Contribute π-electron density and enhance molecular stability, making the compound suitable for applications in organic electronics.

  • Carbonyl group: Introduces polarity and potential sites for redox reactions .

The compound’s canonical SMILES is C1=CSC(=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3, and its InChIKey is SNRSEWDTIUCFBV-UHFFFAOYSA-N, as derived from computational tools .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide likely involves multi-step reactions:

  • Formation of the thiophene-carbonyl intermediate: The Gewald reaction, which condenses α-methylene carbonyl compounds with cyanoacetates in the presence of sulfur, could generate the aminothiophene core .

  • Sulfonamide coupling: Reacting thiophene-2-sulfonyl chloride with the amine intermediate [(5-(thiophene-2-carbonyl)thiophen-2-yl)methylamine] under basic conditions (e.g., pyridine or triethylamine) yields the target compound.

Example reaction:

Thiophene-2-sulfonyl chloride+H2N-CH2-thiophene-carbonyl intermediateN-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide+HCl\text{Thiophene-2-sulfonyl chloride} + \text{H}_2\text{N-CH}_2\text{-thiophene-carbonyl intermediate} \rightarrow \text{N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide} + \text{HCl}

Industrial Scalability

Industrial production would prioritize:

  • Catalytic optimization: Transition metal catalysts (e.g., palladium) to accelerate coupling reactions.

  • Flow chemistry: Continuous flow reactors to enhance yield and reduce side reactions .

Chemical Reactivity and Functionalization

Key Reactions

  • Oxidation:

    • The thiophene sulfur atom can oxidize to sulfoxides or sulfones using agents like m-chloroperbenzoic acid (mCPBA) .

  • Reduction:

    • The carbonyl group may be reduced to a hydroxyl or methylene group via sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

  • Nucleophilic substitution:

    • The sulfonamide’s nitrogen could undergo alkylation or acylation to introduce new functional groups.

Comparative Analysis with Structural Analogs

CompoundKey FeaturesBiological Activity
N-(thiophen-2-ylmethyl)methanesulfonamideMethanesulfonamide group, simpler structureModerate antimicrobial activity
2-Chloro-benzenesulfonamide derivativeChlorine substituent, higher molecular weightAntitubercular (MIC = 0.10 μg/mL)
Target compoundDual thiophene rings, carbonyl groupHypothesized broad-spectrum activity

Applications in Scientific Research

  • Medicinal Chemistry:

    • Lead compound for antimicrobial and anticancer drug development.

  • Materials Science:

    • Organic semiconductors due to π-conjugated thiophene systems.

  • Chemical Biology:

    • Probe for studying sulfonamide-protein interactions.

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